Optimal Mass Shift and Minimal Cross-Talk
Avanafil-13C5,15N,d2 incorporates five 13C, one 15N, and two deuterium atoms, resulting in a nominal mass shift of +8 Da relative to the unlabeled parent (C23H26ClN7O3, MW 483.95). This substantial mass difference effectively eliminates isotopic overlap and cross-talk between the analyte and internal standard MS channels, a known limitation of less extensively labeled analogs such as Avanafil-d4 (mass shift +4 Da) or Avanafil-13C-d3 (mass shift +3 Da) [1]. The strategic use of 13C and 15N in the core scaffold, rather than excessive deuteration, minimizes chromatographic isotope effects that can cause differential retention and compromise matrix effect correction [2].
| Evidence Dimension | Nominal Mass Shift vs. Unlabeled Avanafil |
|---|---|
| Target Compound Data | +8 Da (13C5 + 15N + D2) |
| Comparator Or Baseline | Avanafil-d4 (+4 Da); Avanafil-13C-d3 (+3 Da) |
| Quantified Difference | +4–5 Da greater mass shift than common comparator isotopologues |
| Conditions | Based on molecular formula and isotope incorporation |
Why This Matters
A sufficient mass shift (>3 Da) and strategic isotope placement are essential for avoiding MS channel cross-talk and chromatographic isotope effects, directly impacting assay accuracy and precision.
- [1] MedChemExpress. Avanafil-13C5,15N,d2 Product Page. Accessed 2026. View Source
- [2] Tsikas D. Quantitative GC-NICI-MS and GC-NICI-MS/MS analysis by using isotopologs as internal standards: A tutorial review. J Chromatogr B Analyt Technol Biomed Life Sci. 2025;1262:124648. View Source
